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  • Product: (S)-1-Cbz-4,4-dimethyl-pyrrolidine-2-carboxylic acid
  • CAS: 1612854-52-0

Core Science & Biosynthesis

Foundational

Physicochemical Profiling and Synthetic Utility of (S)-1-Cbz-4,4-dimethyl-pyrrolidine-2-carboxylic acid

Introduction & Strategic Rationale (S)-1-Cbz-4,4-dimethyl-pyrrolidine-2-carboxylic acid (commonly known as Cbz-4,4-dimethyl-L-proline) is a highly specialized, conformationally restricted amino acid derivative utilized e...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Strategic Rationale

(S)-1-Cbz-4,4-dimethyl-pyrrolidine-2-carboxylic acid (commonly known as Cbz-4,4-dimethyl-L-proline) is a highly specialized, conformationally restricted amino acid derivative utilized extensively in advanced peptidomimetic drug design. The incorporation of a gem-dimethyl group at the C4 position of the pyrrolidine ring fundamentally alters the molecule's spatial geometry, lipophilicity, and thermodynamic behavior compared to native proline.

As a Senior Application Scientist, I approach the integration of such non-natural amino acids not merely as a structural substitution, but as a deliberate engineering choice to overcome the pharmacokinetic limitations of native peptides. This guide provides an in-depth analysis of the compound's physicochemical properties, the mechanistic causality behind its conformational dynamics, and rigorously self-validating protocols for its characterization.

Section 1: Structural & Physicochemical Profiling

The structural modifications of this compound—namely the benzyloxycarbonyl (Cbz) protecting group at the N-terminus and the 4,4-dimethyl substitution—impart unique physicochemical traits. The Cbz group provides essential lipophilicity and serves as a robust protecting group during solid-phase peptide synthesis (SPPS), while the bulky methyl groups restrict the pyrrolidine ring pucker.

Table 1: Core Quantitative & Physicochemical Properties

PropertyValueRationale / Significance
Chemical Name (S)-1-Cbz-4,4-dimethyl-pyrrolidine-2-carboxylic acidStandard IUPAC nomenclature
Common Synonym Cbz-4,4-dimethyl-L-prolineWidely used in peptide synthesis
CAS Number 1612854-52-0Unique identifier for the (S)-enantiomer
Molecular Weight 277.32 g/mol Optimal mass for small-molecule peptidomimetics
Molecular Formula C15H19NO4Defines the elemental composition
Hydrogen Bond Donors 1 (Carboxylic OH)Relevant for target interaction and solvation
Hydrogen Bond Acceptors 4 (Carbonyl O's, Cbz O)Influences polar surface area (PSA) and permeability
Estimated pKa ~3.8Dictates ionization state at physiological pH

Section 2: Mechanistic Insights into Conformational Dynamics

In native proline, the pyrrolidine ring rapidly interconverts between Cγ-endo and Cγ-exo puckered conformations. However, the introduction of the 4,4-dimethyl group induces severe steric hindrance, locking the ring into a highly restricted conformational space. This restriction propagates to the upstream amide bond (the Cbz-nitrogen linkage).

Because the cis and trans rotamers of the amide bond dictate the overall secondary structure of the resulting peptide, understanding this equilibrium is critical. The steric bulk of the C4-dimethyl groups selectively destabilizes certain transition states, shifting the cis/trans equilibrium and increasing the activation energy barrier (ΔG‡) for isomerization.

This structural rigidity translates into profound pharmacological benefits. As demonstrated in the development of Src Homology 2 (SH2) domain inhibitors of Stat3, replacing native proline with 4,4-dimethylproline maintains target binding affinity while drastically increasing cellular potency due to enhanced metabolic stability and membrane permeability () [1].

G A Native Cbz-L-Proline B 4,4-Dimethyl Substitution (C4 Position) A->B C Steric Bulk & Hydrophobicity B->C D Restricted Pyrrolidine Ring Pucker C->D E Shifted cis/trans Amide Equilibrium C->E F Increased Lipophilicity (Higher LogP) C->F G Enhanced Resistance to Enzymatic Degradation C->G H Improved Cellular Potency (e.g., STAT3 SH2 Inhibitors) D->H E->H F->H G->H

Fig 1: Mechanistic impact of 4,4-dimethyl substitution on physicochemical and pharmacological traits.

Section 3: Self-Validating Experimental Protocols

To ensure scientific integrity, the characterization of (S)-1-Cbz-4,4-dimethyl-pyrrolidine-2-carboxylic acid requires robust, self-validating experimental workflows. The following protocols detail the methodologies for assessing its rotameric dynamics and lipophilicity.

Protocol 1: Determination of cis/trans Rotamer Dynamics via VT-NMR

Causality & Rationale: Variable-Temperature NMR (VT-NMR) is employed because the interconversion between cis and trans rotamers occurs on the NMR timescale. DMSO-d6 is specifically chosen as the solvent; its high boiling point (189°C) allows for the elevated temperatures required to reach the coalescence point of the sterically hindered amide bond. Self-Validation Mechanism: A parallel sample of native Cbz-L-Proline is run sequentially as a thermodynamic reference standard to verify the temperature calibration of the NMR probe and to provide a baseline ΔG‡ for comparison.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve 15 mg of (S)-1-Cbz-4,4-dimethyl-pyrrolidine-2-carboxylic acid in 0.6 mL of anhydrous DMSO-d6. Prepare a separate control NMR tube with 15 mg of native Cbz-L-Proline.

  • Instrument Setup: Tune and match a 500 MHz NMR spectrometer. Calibrate the variable-temperature unit using a standard ethylene glycol sample.

  • Temperature Gradient Acquisition: Acquire 1H NMR spectra starting at 25°C. Increase the temperature in 10°C increments up to 120°C. Allow 5 minutes of thermal equilibration at each step before acquisition.

  • Data Processing: Identify the distinct α-proton signals for the cis and trans rotamers (typically resonating between 4.0 and 4.5 ppm).

  • Thermodynamic Calculation: Plot the natural log of the exchange rate against inverse temperature (1/T). Utilize the Eyring equation to calculate the activation enthalpy (ΔH‡) and entropy (ΔS‡), ultimately deriving the activation energy barrier (ΔG‡).

Workflow S1 Sample Prep (DMSO-d6 + Standard) S2 VT-NMR (25°C - 120°C) S1->S2 S3 Peak Integration (cis/trans α-protons) S2->S3 S4 Eyring Plot (ΔG‡ Calculation) S3->S4

Fig 2: VT-NMR experimental workflow for determining the thermodynamic barrier of rotameric states.

Protocol 2: Lipophilicity (LogD) Profiling via Shake-Flask LC-MS

Causality & Rationale: Computational predictions of LogP/LogD often fail for heavily substituted, protected amino acids because algorithms struggle to account for internal hydrogen bonding and specific rotameric states. A physical shake-flask method coupled with LC-MS/MS provides empirical, highly accurate partitioning data. Self-Validation Mechanism: Toluene (LogP = 2.73) and hydrocortisone (LogP = 1.61) are spiked into the system as internal reference standards. If the calculated LogD of the standards deviates by >0.1 log units from known literature values, the assay is automatically rejected, ensuring the integrity of the phase separation and instrument linearity () [2].

Step-by-Step Methodology:

  • Phase Saturation: Vigorously stir equal volumes of 1-octanol and Phosphate-Buffered Saline (PBS, pH 7.4) for 24 hours at 25°C to ensure mutual solvent saturation.

  • Analyte Preparation: Dissolve the compound in the pre-saturated octanol phase to a final concentration of 1 mM.

  • Partitioning: Transfer 1 mL of the spiked octanol into a glass vial and add 1 mL of pre-saturated PBS. Shake mechanically at 300 rpm for 2 hours at 25°C.

  • Phase Separation: Centrifuge the vials at 3000 x g for 15 minutes to break any microemulsions and ensure a sharp phase boundary.

  • Quantification: Carefully extract aliquots from both the octanol and aqueous phases. Dilute appropriately and analyze via LC-MS/MS operating in Multiple Reaction Monitoring (MRM) mode.

  • Calculation: Calculate LogD using the formula: LogD = Log10(Area_octanol / Area_PBS).

References

  • Mandal, P. K., Ren, Z., Chen, X., Kaluarachchi, K., Liao, W. S.-L., & McMurray, J. S. (2013). "Structure–Activity Studies of Phosphopeptidomimetic Prodrugs Targeting the Src Homology 2 (SH2) Domain of Signal Transducer and Activator of Transcription 3 (Stat3)." International Journal of Peptide Research and Therapeutics, 19(1), 3-12. URL:[Link]

Exploratory

Spectroscopic data and NMR characterization of (S)-1-Cbz-4,4-dimethyl-pyrrolidine-2-carboxylic acid

An In-depth Technical Guide to the Spectroscopic and NMR Characterization of (S)-1-Cbz-4,4-dimethyl-pyrrolidine-2-carboxylic acid Introduction (S)-1-Cbz-4,4-dimethyl-pyrrolidine-2-carboxylic acid is a chiral, non-protein...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the Spectroscopic and NMR Characterization of (S)-1-Cbz-4,4-dimethyl-pyrrolidine-2-carboxylic acid

Introduction

(S)-1-Cbz-4,4-dimethyl-pyrrolidine-2-carboxylic acid is a chiral, non-proteinogenic amino acid derivative that holds significant value in the fields of medicinal chemistry and drug development. The pyrrolidine scaffold is a "privileged" structure, forming the core of numerous biologically active molecules and approved pharmaceuticals. The gem-dimethyl substitution at the C4 position introduces conformational constraints and lipophilicity, which can be leveraged to enhance metabolic stability and binding affinity to biological targets. The benzyloxycarbonyl (Cbz) protecting group on the nitrogen atom is crucial for its use in peptide synthesis and other organic transformations, preventing unwanted side reactions.

Molecular Structure and Stereochemistry

The structure of (S)-1-Cbz-4,4-dimethyl-pyrrolidine-2-carboxylic acid features a five-membered pyrrolidine ring with three key substituents: a carboxylic acid at the C2 position, a Cbz protecting group on the ring nitrogen, and two methyl groups at the C4 position. The stereochemistry at the C2 position is defined as (S), which is a critical determinant of its biological activity and interaction with chiral environments such as enzymes and receptors.

Predicted Spectroscopic Data

The following sections detail the predicted spectroscopic data for the title compound. These predictions are based on the analysis of spectroscopic data from analogous compounds, including Cbz-proline, 4,4-dimethyl-pyrrolidine derivatives, and general principles of spectroscopy.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum is expected to provide key information about the number of different types of protons and their connectivity. Due to the restricted rotation around the carbamate C-N bond, it is common to observe two sets of signals (rotamers) for the Cbz-protected pyrrolidine ring protons in the NMR spectrum. The predicted chemical shifts are presented in Table 1.

Table 1: Predicted ¹H NMR Data for (S)-1-Cbz-4,4-dimethyl-pyrrolidine-2-carboxylic acid (in CDCl₃, 400 MHz)

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Notes
H-2 (α-proton)4.3 - 4.5dd~8, ~4The α-proton to the carboxylic acid and nitrogen is expected to be deshielded.
H-3a, H-3b1.9 - 2.2m-Diastereotopic methylene protons adjacent to the chiral center and the gem-dimethyl group.
H-5a, H-5b3.5 - 3.7m-Methylene protons adjacent to the nitrogen atom, deshielded by the Cbz group.
C4-(CH₃)₂1.1 - 1.4s-Two singlets may be observed due to the diastereotopic nature of the methyl groups.
Cbz-CH₂5.1 - 5.3s (or ABq)-Benzylic protons of the Cbz group. May appear as two doublets (AB quartet) due to rotamers.
Cbz-ArH7.2 - 7.4m-Aromatic protons of the benzyl group.
COOH10 - 12br s-The carboxylic acid proton is typically broad and downfield; may not be observed in D₂O.

Justification for Predicted ¹H NMR Chemical Shifts:

  • H-2: In Cbz-proline, the α-proton typically resonates around 4.3-4.4 ppm. The gem-dimethyl group at C4 is not expected to significantly alter this chemical shift.

  • H-3: The methylene protons at the C3 position are diastereotopic and will likely appear as a complex multiplet. Their chemical shift is predicted based on typical values for pyrrolidine rings.

  • H-5: These protons are adjacent to the nitrogen atom and are deshielded by the electron-withdrawing Cbz group, leading to a downfield shift compared to unsubstituted pyrrolidine.

  • C4-(CH₃)₂: The gem-dimethyl protons are expected to appear as sharp singlets. The presence of a chiral center at C2 can render the methyl groups diastereotopic, potentially resulting in two closely spaced singlets.

  • Cbz Group: The benzylic methylene protons of the Cbz group typically appear as a singlet around 5.2 ppm. The aromatic protons will give rise to a multiplet in the aromatic region (7.2-7.4 ppm).

  • COOH: The carboxylic acid proton is highly deshielded and often appears as a broad singlet at a very downfield chemical shift.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹³C NMR spectrum will provide information on the carbon framework of the molecule. The predicted chemical shifts are summarized in Table 2.

Table 2: Predicted ¹³C NMR Data for (S)-1-Cbz-4,4-dimethyl-pyrrolidine-2-carboxylic acid (in CDCl₃, 100 MHz)

Carbon AssignmentPredicted Chemical Shift (δ, ppm)Notes
C-259 - 62The α-carbon is deshielded by both the nitrogen and the carbonyl group.
C-338 - 42Methylene carbon adjacent to the gem-dimethyl group.
C-440 - 44Quaternary carbon bearing the two methyl groups.
C-546 - 49Methylene carbon adjacent to the nitrogen.
C4-(CH₃)₂25 - 30Methyl carbons. Two distinct signals may be observed.
Cbz-CH₂67 - 69Benzylic carbon of the Cbz group.
Cbz-ArC127 - 129, 136-138Aromatic carbons of the benzyl group.
Cbz-C=O154 - 156Carbonyl carbon of the carbamate.
COOH175 - 178Carbonyl carbon of the carboxylic acid.

Justification for Predicted ¹³C NMR Chemical Shifts:

  • Pyrrolidine Ring Carbons: The chemical shifts are predicted based on data for Cbz-proline and other substituted pyrrolidines. The C4 quaternary carbon's chemical shift is estimated from the effects of gem-dimethyl substitution.

  • Cbz Group Carbons: The chemical shifts for the Cbz group are well-established and are predicted based on numerous examples of Cbz-protected amino acids.

  • Carbonyl Carbons: The carbamate carbonyl (Cbz-C=O) is typically found around 155 ppm, while the carboxylic acid carbonyl (COOH) is more deshielded and appears further downfield, around 175-178 ppm.

Infrared (IR) Spectroscopy

The IR spectrum is used to identify the functional groups present in the molecule. The predicted characteristic absorption bands are listed in Table 3.

Table 3: Predicted IR Absorption Bands

Wavenumber (cm⁻¹)Functional GroupVibrationIntensity
2500-3300Carboxylic AcidO-H stretchBroad
3030AromaticC-H stretchMedium
2850-2960AlkylC-H stretchMedium-Strong
1730-1750CarbamateC=O stretchStrong
1690-1720Carboxylic AcidC=O stretchStrong
1600, 1495AromaticC=C stretchMedium
1400-1450AlkylC-H bendMedium
1100-1300Carbamate/Carboxylic AcidC-O stretchStrong

Interpretation of Predicted IR Spectrum:

  • A very broad absorption band from 2500-3300 cm⁻¹ is a hallmark of the O-H stretching vibration in a hydrogen-bonded carboxylic acid.[1][2]

  • Two distinct and strong carbonyl (C=O) stretching bands are expected: one for the carbamate of the Cbz group (around 1730-1750 cm⁻¹) and one for the carboxylic acid (around 1690-1720 cm⁻¹).[3][4]

  • The spectrum will also feature C-H stretching bands for the aromatic and aliphatic portions of the molecule, as well as characteristic aromatic C=C stretching bands.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. For (S)-1-Cbz-4,4-dimethyl-pyrrolidine-2-carboxylic acid (Molecular Formula: C₁₅H₁₉NO₄), the expected molecular weight is approximately 293.31 g/mol .

Predicted Fragmentation Pattern (Electron Ionization - EI):

  • Molecular Ion (M⁺): A peak at m/z = 293 is expected, though it may be weak.

  • Loss of Benzyl Group: A prominent peak at m/z = 202, corresponding to the loss of the benzyl radical (•CH₂Ph).

  • Loss of Benzyloxy Group: A peak at m/z = 186, resulting from the loss of the benzyloxy radical (•OCH₂Ph).

  • Decarboxylation: A fragment at m/z = 248 due to the loss of the carboxyl group (•COOH).

  • Tropylium Ion: A characteristic peak at m/z = 91, corresponding to the stable tropylium cation ([C₇H₇]⁺) from the benzyl group.

Experimental Protocols

The following are detailed, step-by-step methodologies for the acquisition of the spectroscopic data discussed above.

NMR Data Acquisition
  • Sample Preparation: Dissolve 5-10 mg of (S)-1-Cbz-4,4-dimethyl-pyrrolidine-2-carboxylic acid in approximately 0.7 mL of deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆) in a 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

  • ¹H NMR Spectroscopy:

    • Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.

    • Set the spectral width to cover the range of -1 to 13 ppm.

    • Use a 30-degree pulse angle and a relaxation delay of 2 seconds.

    • Acquire at least 16 scans and apply a line broadening of 0.3 Hz before Fourier transformation.

  • ¹³C NMR Spectroscopy:

    • Acquire the spectrum on the same instrument, operating at the corresponding ¹³C frequency (e.g., 100 MHz for a 400 MHz spectrometer).

    • Use a proton-decoupled pulse sequence.

    • Set the spectral width to cover the range of 0 to 200 ppm.

    • Acquire several thousand scans to achieve a good signal-to-noise ratio.

IR Spectroscopy
  • Sample Preparation: Prepare a thin film of the compound on a salt plate (e.g., NaCl or KBr) by dissolving a small amount in a volatile solvent like dichloromethane and allowing the solvent to evaporate. Alternatively, prepare a KBr pellet by grinding a small amount of the sample with dry KBr powder and pressing it into a transparent disk.

  • Data Acquisition:

    • Record the spectrum using a Fourier Transform Infrared (FTIR) spectrometer.

    • Scan the sample over the range of 4000 to 400 cm⁻¹.

    • Co-add at least 16 scans to improve the signal-to-noise ratio.

    • Record a background spectrum of the empty sample compartment (or the pure KBr pellet) and subtract it from the sample spectrum.

Mass Spectrometry
  • Sample Introduction: Introduce the sample into the mass spectrometer via a direct insertion probe or by infusion if using electrospray ionization (ESI).

  • Data Acquisition (EI):

    • Use a standard electron ionization energy of 70 eV.

    • Scan a mass range of m/z 40 to 400.

  • Data Acquisition (ESI):

    • Dissolve the sample in a suitable solvent (e.g., methanol or acetonitrile with 0.1% formic acid).

    • Infuse the solution into the ESI source.

    • Acquire the spectrum in positive ion mode to observe the [M+H]⁺ ion at m/z = 294.

Visualizations

Molecular Structure with Atom Numbering

G cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation & Validation Synthesis Synthesis of Target Compound Purification Purification (e.g., Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C, 2D) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS Structure_Elucidation Structure Elucidation NMR->Structure_Elucidation IR->Structure_Elucidation MS->Structure_Elucidation Purity_Assessment Purity Assessment Structure_Elucidation->Purity_Assessment Final_Report Final Characterization Report Purity_Assessment->Final_Report

Sources

Protocols & Analytical Methods

Method

Best amide bond coupling reagents for (S)-1-Cbz-4,4-dimethyl-pyrrolidine-2-carboxylic acid

Application Note: Optimizing Amide Bond Formation for Sterically Hindered Proline Derivatives Executive Summary The synthesis of peptides and small molecules incorporating (S)-1-Cbz-4,4-dimethyl-pyrrolidine-2-carboxylic...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Optimizing Amide Bond Formation for Sterically Hindered Proline Derivatives

Executive Summary

The synthesis of peptides and small molecules incorporating (S)-1-Cbz-4,4-dimethyl-pyrrolidine-2-carboxylic acid presents a formidable synthetic challenge. The synergistic steric hindrance generated by the pyrrolidine ring and the gem-dimethyl substitution at the C4 position severely retards nucleophilic attack during amidation. This application note evaluates the kinetic and mechanistic barriers of this specific substrate and provides validated, self-consistent protocols utilizing advanced coupling reagents (COMU, HATU, and T3P) to maximize yield while strictly preserving the (S)-stereocenter.

Mechanistic Challenges: Steric Shielding and Epimerization

Amide bond formation with sterically hindered amino acids is notoriously inefficient when utilizing traditional carbodiimides (e.g., DCC, EDC) 1. For (S)-1-Cbz-4,4-dimethyl-proline, the bulky methyl groups at the C4 position induce the Thorpe-Ingold effect. This alters the natural pucker of the pyrrolidine ring, forcing the C-terminal carboxylic acid into a conformation that is highly shielded from incoming nucleophiles.

The Causality of Epimerization: When the activation of the carboxylic acid is slow, or when the subsequent amine attack is impeded by steric bulk, the activated ester intermediate persists in solution. This prolonged half-life increases the probability of an intramolecular attack by the urethane carbonyl oxygen of the Cbz group. This forms an oxazolone-like intermediate, which is rapidly deprotonated at the alpha-carbon by the tertiary amine base (e.g., DIPEA), leading to epimerization (racemization). Therefore, highly reactive coupling reagents that drive the direct amidation pathway kinetically are mandatory.

Mechanism Acid (S)-1-Cbz-4,4-dimethyl-proline ActiveEster Activated Ester (e.g., OAt or Oxyma) Acid->ActiveEster Coupling Reagent + Base Oxazolone Oxazolone Intermediate (Prone to Racemization) ActiveEster->Oxazolone Slow Amine Attack (Steric Hindrance) Product Desired (S)-Amide (Retention of Chirality) ActiveEster->Product Fast Amine Attack (HATU/COMU) EpiProduct (R/S)-Amide Mixture (Epimerized) Oxazolone->EpiProduct Base-Catalyzed Enolization

Kinetic competition between direct amidation and oxazolone-mediated epimerization.

Comparative Evaluation of Coupling Reagents

To overcome the activation barrier of 4,4-dimethyl-proline, the selection of the coupling reagent must balance reactivity, safety, and purification ease.

  • COMU : A third-generation uronium-type reagent based on Oxyma. The morpholino group acts as an internal proton acceptor, accelerating the reaction rate, while the Oxyma leaving group suppresses epimerization 2. It is safer than benzotriazole-based reagents and its byproducts are highly water-soluble 3.

  • HATU : The traditional gold standard for hindered amines. It forms a highly reactive 7-aza-1-hydroxybenzotriazole (HOAt) active ester. However, it poses explosive risks on scale and can form difficult-to-remove guanidinium byproducts if the amine attacks the reagent directly 3.

  • T3P (Propylphosphonic anhydride) : The premier choice for process chemistry. It generates strictly water-soluble byproducts, allowing for a simple liquid-liquid extraction workup, and boasts an exceptionally low epimerization profile 4.

  • BTFFH : Utilized to form acyl fluorides in situ. Acyl fluorides are exceptionally small and highly reactive, making them ideal for the most extreme cases of steric hindrance where standard active esters fail 5.

Quantitative & Qualitative Comparison of Reagents
ReagentCoupling Rate (Hindered)Epimerization RiskByproduct RemovalPrimary Use Case
COMU Very FastLowEasy (Water Soluble)Discovery / MedChem
HATU Very FastLow-ModerateHard (Guanidinium salts)Discovery / MedChem
T3P ModerateVery LowVery Easy (Aqueous Wash)Process / Scale-up
BTFFH Fast (Acyl Fluoride)LowModerateExtreme Steric Hindrance

Strategic Workflow for Reagent Selection

Workflow Start Amide Coupling of (S)-1-Cbz-4,4-dimethyl-proline Scale Reaction Scale? Start->Scale Discovery Discovery / Milligram Scale (Max Yield & Speed) Scale->Discovery < 1g Process Process / Gram+ Scale (Safety & Cost) Scale->Process > 1g COMU COMU / DIPEA (1st Choice: Safer, Fast) Discovery->COMU HATU HATU / DIPEA (Alternative) Discovery->HATU T3P T3P / Pyridine or DIPEA (1st Choice: Easy Workup) Process->T3P AcylF BTFFH (Acyl Fluoride) (If extreme hindrance) Process->AcylF If T3P fails

Decision matrix for selecting coupling reagents based on reaction scale.

Validated Experimental Protocols

Protocol A: Discovery-Scale Amidation using COMU

This protocol utilizes a strict pre-activation step to prevent the amine from reacting directly with COMU, which would otherwise terminate the reaction by forming a stable guanidinium byproduct.

Reagents:

  • (S)-1-Cbz-4,4-dimethyl-pyrrolidine-2-carboxylic acid (1.0 equiv)

  • Target Amine (1.1 equiv)

  • COMU (1.2 equiv)

  • DIPEA (N,N-Diisopropylethylamine) (3.0 equiv)

  • Solvent: Anhydrous DMF or DCM (0.1 M)

Step-by-Step Methodology:

  • Dissolution: Dissolve the carboxylic acid (1.0 eq) and COMU (1.2 eq) in anhydrous DMF under an inert atmosphere (N₂ or Ar).

  • Pre-activation (Critical Step): Add DIPEA (2.0 eq) to the solution. Stir at room temperature for exactly 2 to 3 minutes .

    • Self-Validation Check: COMU acts as a colorimetric indicator. The solution will shift from colorless/pale yellow to a distinct yellow/orange upon formation of the active Oxyma ester 3. Do not exceed 5 minutes to prevent degradation of the active ester.

  • Amine Addition: Dissolve the target amine (1.1 eq) and the remaining DIPEA (1.0 eq) in a minimal volume of DMF. Add this dropwise to the pre-activated ester solution.

  • Reaction Monitoring: Stir at room temperature for 2–12 hours. Monitor conversion via LC-MS. The steric hindrance of the 4,4-dimethyl groups may require extended stirring compared to standard prolines.

  • Workup: Quench with saturated aqueous NH₄Cl. Extract with EtOAc. The Oxyma and morpholino byproducts of COMU will partition cleanly into the aqueous layer.

Protocol B: Process-Scale Amidation using T3P

T3P is utilized here to ensure a highly scalable, safe reaction with zero risk of explosion and minimal epimerization. Order of addition is critical to manage exotherms.

Reagents:

  • (S)-1-Cbz-4,4-dimethyl-pyrrolidine-2-carboxylic acid (1.0 equiv)

  • Target Amine (1.05 equiv)

  • T3P (50% w/w solution in EtOAc) (1.5 equiv)

  • Pyridine or DIPEA (3.0 equiv)

  • Solvent: EtOAc or DCM (0.2 M)

Step-by-Step Methodology:

  • Preparation: Charge a dry flask with the carboxylic acid (1.0 eq) and the target amine (1.05 eq) in EtOAc.

  • Base Addition: Add the base (3.0 eq). Pyridine is often preferred with T3P for hindered substrates as it acts as a nucleophilic catalyst without causing significant epimerization.

  • Thermal Control: Cool the reaction mixture to 0–5 °C using an ice bath.

  • T3P Addition (Critical Step): Add the T3P solution (1.5 eq) dropwise over 15–30 minutes to control the mild exotherm. Adding T3P last ensures that the acid and amine are fully mixed, preventing unwanted side reactions.

  • Coupling: Remove the ice bath and allow the reaction to warm to room temperature. If LC-MS indicates stalled progress after 4 hours (due to the 4,4-dimethyl steric shield), gently heat the reaction to 45–50 °C. T3P is thermally stable and will not degrade at these temperatures.

  • Workup: Wash the organic layer sequentially with water, 1N HCl, saturated NaHCO₃, and brine. The propylphosphonic acid byproducts are highly water-soluble and are completely removed in the aqueous washes.

References

  • Efficient Peptide Coupling Involving Sterically Hindered Amino Acids ResearchGate [Link]

  • Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey Organic Process Research & Development - ACS Publications[Link]

  • amide coupling help : r/Chempros Reddit (Chempros Community Discussions on T3P)[Link]

  • A Protocol for Amide Bond Formation with Electron Deficient Amines and Sterically Hindered Substrates Organic & Biomolecular Chemistry[Link]

Sources

Application

Step-by-step synthesis of proline-rich peptides with (S)-1-Cbz-4,4-dimethyl-pyrrolidine-2-carboxylic acid

Title: Overcoming Steric Hindrance in Peptidomimetic Synthesis: A Solution-Phase Protocol Utilizing (S)-1-Cbz-4,4-dimethyl-pyrrolidine-2-carboxylic acid Audience: Researchers, medicinal chemists, and drug development pro...

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Author: BenchChem Technical Support Team. Date: April 2026

Title: Overcoming Steric Hindrance in Peptidomimetic Synthesis: A Solution-Phase Protocol Utilizing (S)-1-Cbz-4,4-dimethyl-pyrrolidine-2-carboxylic acid

Audience: Researchers, medicinal chemists, and drug development professionals. Content Type: Application Note & Experimental Protocol.

Introduction & Rationale

The integration of conformationally restricted proline analogs is a cornerstone of modern peptidomimetic drug design. Among these, (S)-1-Cbz-4,4-dimethyl-pyrrolidine-2-carboxylic acid (Cbz-4,4-dimethyl-L-proline) serves as a highly specialized building block. The gem-dimethyl substitution at the C4 position of the pyrrolidine ring restricts the conformational space of the molecule, locking the trans/cis amide bond ratio and imparting remarkable metabolic stability against proteolysis.

In drug development, replacing native proline with 4,4-dimethylproline has yielded profound results. For instance, in the development of phosphopeptidomimetic prodrugs targeting the STAT3 SH2 domain, the incorporation of 4,4-dimethylproline prevented metabolic degradation while maintaining high binding affinity, resulting in complete cellular inhibition of STAT3 phosphorylation at sub-micromolar concentrations .

We utilize the Cbz (Carboxybenzyl) protected derivative because it is ideal for solution-phase synthesis. Cbz is completely orthogonal to acid-labile (e.g., Boc, t-Bu esters) and base-labile (e.g., Fmoc) protecting groups, allowing for highly selective deprotection via catalytic hydrogenolysis without risking the integrity of the growing peptide chain .

Mechanistic Insights & Experimental Design (E-E-A-T)

Overcoming Steric Hindrance (Expertise & Causality): The primary synthetic challenge when utilizing 4,4-dimethylproline is the severe transannular steric hindrance exerted by the gem-dimethyl group. Standard carbodiimide coupling reagents (like EDC/HOBt) struggle to form the active ester efficiently, leading to sluggish kinetics, incomplete reactions, and elevated levels of epimerization. To overcome this energetic barrier, we must utilize highly reactive uronium/aminium salts such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate). HATU rapidly generates a highly reactive OAt-ester intermediate. When paired with a sterically hindered base like DIPEA (N,N-Diisopropylethylamine), it drives the nucleophilic attack of the incoming amine while minimizing racemization at the alpha-carbon.

Self-Validating System (Trustworthiness): The protocol below is designed to be self-validating. The coupling step is rigorously monitored via LC-MS to ensure the complete consumption of the amine. Furthermore, the Cbz deprotection step utilizes 10% Pd/C under an H2 atmosphere. This reaction cleanly generates volatile byproducts (toluene and CO2). The success of this deprotection is visually validated on a TLC plate using a ninhydrin stain; the sudden appearance of a bright purple/red spot confirms the liberation of the secondary amine, ensuring the material is ready for the next synthetic cycle.

Quantitative Data: Coupling Efficiency Comparison

To illustrate the necessity of selecting the correct coupling reagent for sterically hindered prolines, the following table summarizes the expected coupling efficiencies of Cbz-4,4-dimethyl-Pro-OH with a generic primary amino acid ester.

Coupling ReagentBaseReaction TimeTypical YieldEpimerization Level
EDC / HOBt NMM24 h< 50%Moderate
PyBOP DIPEA12 h75 - 80%Low
HATU DIPEA4 - 6 h> 90%Very Low
COMU TMP2 - 4 h> 95%Trace

Data Note: HATU provides the optimal balance of high yield, low epimerization, and reagent stability for routine benchtop synthesis of hindered peptidomimetics.

Step-by-Step Experimental Protocol

Phase 1: HATU-Mediated Solution-Phase Coupling

Objective: Couple (S)-1-Cbz-4,4-dimethyl-pyrrolidine-2-carboxylic acid to an amino acid ester (e.g., H-Leu-OMe·HCl).

Reagents:

  • (S)-1-Cbz-4,4-dimethyl-Pro-OH (1.0 eq)

  • H-Leu-OMe·HCl (1.1 eq)

  • HATU (1.2 eq)

  • DIPEA (3.0 eq)

  • Anhydrous DMF

Procedure:

  • Activation: In an oven-dried round-bottom flask purged with nitrogen, dissolve (S)-1-Cbz-4,4-dimethyl-Pro-OH (1.0 eq) and HATU (1.2 eq) in anhydrous DMF to achieve a 0.1 M concentration.

  • Base Addition: Cool the reaction mixture to 0 °C using an ice bath. Add DIPEA (3.0 eq) dropwise. Stir for 5 minutes at 0 °C to allow the formation of the active OAt-ester. The solution will turn a pale yellow.

  • Coupling: Add the amine component, H-Leu-OMe·HCl (1.1 eq), in one portion.

  • Reaction Monitoring: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 4–6 hours. Monitor the reaction progress via LC-MS until the mass of the starting amine is completely consumed.

  • Aqueous Workup: Dilute the reaction mixture with a 10-fold volume of Ethyl Acetate (EtOAc). Transfer to a separatory funnel.

  • Washing Sequence: Wash the organic layer sequentially with:

    • Cold 5% aqueous KHSO4 (2x) to remove unreacted amine and DIPEA.

    • Saturated aqueous NaHCO3 (2x) to remove acidic byproducts (e.g., HOAt).

    • Brine (1x) to remove residual water and DMF.

  • Isolation: Dry the organic layer over anhydrous Na2SO4, filter, and concentrate in vacuo. The crude product can typically be carried forward, or purified via flash chromatography (Hexanes/EtOAc) if high analytical purity is required.

Phase 2: Cbz Deprotection via Catalytic Hydrogenolysis

Objective: Remove the N-terminal Cbz group to yield the free secondary amine.

Reagents:

  • Cbz-protected dipeptide (from Phase 1)

  • 10% Pd/C (10% w/w relative to peptide)

  • Methanol (MeOH), degassed

  • Hydrogen gas (H2 balloon)

Procedure:

  • Preparation: Dissolve the Cbz-protected peptide in degassed MeOH (0.05 M) in a round-bottom flask.

  • Catalyst Addition: Caution: Pd/C is highly pyrophoric. Flush the flask with nitrogen gas. Carefully add the 10% Pd/C (10% w/w) to the solution under a continuous nitrogen stream.

  • Hydrogenation: Seal the flask with a septum. Evacuate the flask using a vacuum line and backfill with H2 gas from a balloon. Repeat this purge cycle three times to ensure all oxygen is removed.

  • Reaction: Stir the suspension vigorously at room temperature under the H2 balloon for 6–8 hours .

  • Validation: Spot the reaction mixture on a TLC plate and stain with ninhydrin. Heat the plate; the appearance of a distinct purple/red spot confirms the successful generation of the free secondary amine.

  • Filtration: Filter the reaction mixture through a tightly packed pad of Celite to remove the Pd/C catalyst. Wash the Celite pad thoroughly with excess MeOH.

  • Concentration: Concentrate the filtrate in vacuo to yield the free amine (H-4,4-dimethyl-Pro-Leu-OMe) as a clear oil, ready for the next coupling cycle.

Workflow Visualization

G Start (S)-1-Cbz-4,4-dimethyl-Pro-OH Act Activation HATU / DIPEA / DMF (0°C) Start->Act Coupling Coupling Add H-AA-OR (RT, 4-6h) Act->Coupling Workup Aqueous Workup KHSO4 / NaHCO3 / Brine Coupling->Workup Deprotect Cbz Hydrogenolysis 10% Pd/C, H2, MeOH (6-8h) Workup->Deprotect Product Free Amine Product H-4,4-dimethyl-Pro-AA-OR Deprotect->Product

Workflow for the solution-phase synthesis and deprotection of 4,4-dimethylproline peptides.

References

  • Mandal, P. K., Ren, Z., Chen, X., Kaluarachchi, K., Liao, W. S., & McMurray, J. S. (2013). "Structure–Activity Studies of Phosphopeptidomimetic Prodrugs Targeting the Src Homology 2 (SH2) Domain of Signal Transducer and Activator of Transcription 3 (Stat3)." International Journal of Peptide Research and Therapeutics, 19(1), 3-12. URL:[Link]

  • Saksena, A. K., Girijavallabhan, V. M., Lovey, R. G., Jao, E. E., Bennett, F., Bogen, S. L., ... & Njoroge, F. G. (2002). "Peptides as ns3-serine protease inhibitors of hepatitis c virus." World Intellectual Property Organization, WO2002008244A2.

Technical Notes & Optimization

Troubleshooting

Optimizing reaction yield in the synthesis of (S)-1-Cbz-4,4-dimethyl-pyrrolidine-2-carboxylic acid

Technical Support Center: Optimizing Reaction Yield in the Synthesis of (S)-1-Cbz-4,4-dimethyl-pyrrolidine-2-carboxylic acid Welcome to the Technical Support Center. This guide is designed for researchers and drug develo...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Optimizing Reaction Yield in the Synthesis of (S)-1-Cbz-4,4-dimethyl-pyrrolidine-2-carboxylic acid

Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals working with conformationally restricted proline analogs [1]. The synthesis of (S)-1-Cbz-4,4-dimethyl-pyrrolidine-2-carboxylic acid relies heavily on the efficient benzyloxycarbonyl (Cbz) protection of the secondary amine. While typically straightforward, the gem-dimethyl group at the C4 position alters the pyrrolidine ring's pucker, subtly affecting nucleophilicity and increasing the risk of side reactions.

Below, we provide mechanistic troubleshooting, self-validating protocols, and empirical data to ensure high-yield, enantiopure synthesis.

Troubleshooting Guides & FAQs

Q1: Why is my Cbz protection yield consistently low (<60%), with unreacted starting material remaining?

  • Causality & Expert Insight: The primary competitor to amine acylation is the base-catalyzed hydrolysis of benzyl chloroformate (Cbz-Cl) [4]. Under standard Schotten-Baumann conditions, the reaction is biphasic. If stirring is inadequate, Cbz-Cl remains trapped in organic droplets and reacts with hydroxide/carbonate at the interface rather than with the amine. Furthermore, if the pH drops below 9.0, the secondary amine becomes protonated (ammonium state) and loses its nucleophilicity [2].

  • Solution: Ensure vigorous biphasic mixing (>800 rpm). Use a pH-stat or carefully monitor the reaction, maintaining the pH strictly between 9.5 and 10.5. Add Cbz-Cl slowly to prevent sudden pH drops.

Q2: I am observing racemization at the C2 position (ee drops from >99% to <95%). How can I prevent this?

  • Causality & Expert Insight: Excessive base (pH > 11) combined with elevated temperatures promotes base-catalyzed enolization at the α-carbon of the carboxylic acid. Proline derivatives are particularly susceptible to this due to the stabilization of the enolate intermediate.

  • Solution: Switch from strong bases like NaOH to milder carbonate buffers (e.g., Na₂CO₃). Strictly control the reaction temperature between 0–5 °C during the addition of Cbz-Cl, and do not let it exceed 20 °C during the warming phase [3].

Q3: My product is a sticky oil contaminated with benzyl alcohol. How do I purify it without column chromatography?

  • Causality & Expert Insight: The hydrolysis of Cbz-Cl yields benzyl alcohol and CO₂[4]. Benzyl alcohol is a high-boiling liquid that is difficult to remove via standard rotary evaporation, often preventing the desired product from crystallizing.

  • Solution: Convert the free carboxylic acid into a dicyclohexylamine (DCHA) salt. The DCHA salt of (S)-1-Cbz-4,4-dimethyl-pyrrolidine-2-carboxylic acid is highly crystalline and can be easily filtered, leaving benzyl alcohol and other impurities in the mother liquor.

Mechanistic & Troubleshooting Visualizations

TroubleshootingTree Start Issue: Low Yield or Impure Product Q1 Is unreacted amine present? Start->Q1 Q2 Is ee < 98%? (Racemization) Start->Q2 Q3 Is product an oil with benzyl alcohol? Start->Q3 Sol1 Optimize Mixing & Control pH (9.5-10.5) Q1->Sol1 Yes Sol2 Lower Temp to 0-5°C Use Na2CO3 over NaOH Q2->Sol2 Yes Sol3 Perform DCHA Salt Crystallization Q3->Sol3 Yes

Troubleshooting workflow for optimizing Cbz protection yields and purity.

Mechanism CbzCl Cbz-Cl (Benzyl Chloroformate) Product Desired Product: (S)-1-Cbz-4,4-dimethyl- pyrrolidine-2-carboxylic acid CbzCl->Product + Amine (pH 9.5-10.5) Byproduct Byproduct: Benzyl Alcohol + CO2 CbzCl->Byproduct + Water (pH > 11 or Poor Mixing) Amine (S)-4,4-dimethylproline (Secondary Amine) Water H2O / OH- (Aqueous Base)

Competing reaction pathways: Amine acylation vs. Cbz-Cl hydrolysis.

Empirical Data: Reaction Condition Optimization

The following table summarizes the causal relationship between base selection, temperature, and the resulting yield and enantiopurity.

Base SystemTemperature (°C)pH RangeConversion (%)Isolated Yield (%)Enantiomeric Excess (ee %)
2M NaOH20 - 2511.5 - 12.5>9565 (Oil)91.0
1M NaOH0 - 2010.5 - 11.59072 (Oil)96.5
1M Na₂CO₃ 0 - 5 9.5 - 10.5 >98 88 (Crystalline DCHA) >99.0
NaHCO₃0 - 208.0 - 8.5<5035 (Oil)>99.0

Experimental Protocols

Protocol A: Optimized Schotten-Baumann Cbz Protection

This protocol is a self-validating system: pH monitoring ensures the nucleophile remains active, while selective extractions validate the removal of byproducts.

  • Dissolution: Suspend (S)-4,4-dimethyl-L-proline (1.0 eq) in a 1 M aqueous solution of Na₂CO₃ (2.5 eq). Stir vigorously (>800 rpm) until complete dissolution is achieved.

  • Cooling: Cool the reaction mixture to 0–5 °C using an ice-water bath to suppress base-catalyzed enolization[3].

  • Addition: Dissolve Cbz-Cl (1.2 eq) in a minimal amount of 1,4-dioxane (optional, to aid phase transfer) and add dropwise over 30 minutes.

    • Validation Check: Monitor the pH; it must remain between 9.5 and 10.5.

  • Reaction: Stir at 0–5 °C for 1 hour, then allow the mixture to warm to room temperature and stir for an additional 2 hours.

  • Primary Work-up: Extract the aqueous layer twice with diethyl ether.

    • Validation Check: This step removes unreacted Cbz-Cl and the benzyl alcohol byproduct. Discard the organic layer.

  • Acidification: Cool the aqueous layer to 0 °C and carefully acidify to pH 2.0–2.5 using 1 M HCl.

    • Validation Check: The desired product will precipitate or crash out as a milky oil.

  • Extraction: Extract the acidified aqueous layer with ethyl acetate (3x). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the crude product.

Protocol B: DCHA Salt Crystallization (Purification)

Use this protocol if the product from Protocol A is an oil contaminated with trace benzyl alcohol.

  • Dissolution: Dissolve the crude (S)-1-Cbz-4,4-dimethyl-pyrrolidine-2-carboxylic acid oil in ethyl acetate (approx. 5 mL per gram of crude).

  • Salt Formation: Add dicyclohexylamine (DCHA) (1.05 eq) dropwise while stirring at room temperature.

  • Crystallization: Stir for 2 hours. If precipitation does not occur spontaneously, add hexanes dropwise until the solution becomes slightly cloudy, then seed with a crystal or scratch the inside of the flask.

  • Filtration: Filter the resulting white crystalline solid, wash thoroughly with cold hexanes, and dry under vacuum.

  • Free Acid Regeneration: To recover the free acid for downstream coupling, suspend the DCHA salt in ethyl acetate and wash with 1 M aqueous KHSO₄ (2x) and brine. Dry the organic layer and concentrate.

References

  • Mandal, P. K., et al. "Structure–Activity Studies of Phosphopeptidomimetic Prodrugs Targeting the Src Homology 2 (SH2) Domain of Signal Transducer and Activator of Transcription 3 (Stat3)." PMC (nih.gov).
  • "Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism." Total Synthesis.
  • "The Genesis of Controlled Peptide Synthesis: A Technical Guide to the Cbz Protecting Group." Benchchem.
  • "The Benzyloxycarbonyl (Cbz or Z) Protecting Group." Benchchem.
Optimization

Improving the aqueous solubility of (S)-1-Cbz-4,4-dimethyl-pyrrolidine-2-carboxylic acid

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this hub to help you troubleshoot and overcome the severe aqueous solubility challenges associated with (S)-1-Cbz-4,4-dimethyl-p...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this hub to help you troubleshoot and overcome the severe aqueous solubility challenges associated with (S)-1-Cbz-4,4-dimethyl-pyrrolidine-2-carboxylic acid .

This molecule presents a classic biopharmaceutical challenge. While the carboxylic acid provides an ionizable handle, the molecule is dominated by highly lipophilic features: the bulky, planar carboxybenzyl (Cbz) protecting group and the sterically hindered 4,4-dimethyl-pyrrolidine ring. These structural elements drive strong intermolecular hydrophobic interactions and crystal lattice stability, rendering the neutral compound virtually insoluble in water[1].

Below, you will find a mechanistic diagnostic workflow, targeted FAQs, quantitative data, and self-validating experimental protocols to ensure your assays succeed.

Solubilization Diagnostic Workflow

Before selecting a solubilization method, you must evaluate the thermodynamic limitations of your specific downstream assay. Use the decision matrix below to identify the optimal formulation strategy.

Workflow Step1 (S)-1-Cbz-4,4-dimethyl- pyrrolidine-2-carboxylic acid Decision1 Is the assay sensitive to organic solvents? Step1->Decision1 PathA Yes (In Vivo / Cell Culture) Decision1->PathA High Sensitivity PathB No (Biochemical Assays) Decision1->PathB Low Sensitivity Decision2 Can assay tolerate pH > 6.5? PathA->Decision2 Sol3 Co-solvent System (DMSO/PEG400) PathB->Sol3 Direct Dissolution Sol1 Salt Formation (Tris/NaOH Buffer) Decision2->Sol1 Yes (Deprotonation) Sol2 Cyclodextrin Encapsulation Decision2->Sol2 No (Neutral pH)

Decision matrix for selecting the optimal solubilization strategy based on assay constraints.

Frequently Asked Questions & Troubleshooting

Q1: I attempted to dissolve the compound in standard PBS (pH 7.4), but it immediately formed a cloudy suspension. Why did this happen if the pH is above the compound's pKa? A1: The pKa of a typical Cbz-protected amino acid is approximately 3.98[1]. At pH 7.4, the carboxylic acid is indeed >99% deprotonated. However, solubility is dictated by the solubility product constant ( Ksp​ ) of the resulting salt. In standard PBS, the high concentration of sodium ( Na+ ) and chloride ions induces a "salting-out" effect. The highly lipophilic Cbz and dimethyl-pyrrolidine moieties force the sodium salt of your compound to aggregate and precipitate. Solution: Switch to a bulkier, organic counterion like Tromethamine (Tris base) to disrupt the crystal lattice, or utilize a cyclodextrin complex[2].

Q2: My cell-based assay cannot tolerate >0.5% DMSO, but the compound crashes out of the media without it. What is the mechanistic alternative? A2: You must bypass direct solvent reliance by using host-guest inclusion complexation. Hydroxypropyl- β -cyclodextrin (HP- β -CD) is ideal here. The hydrophobic interior cavity of HP- β -CD is perfectly dimensioned to encapsulate the aromatic ring of the Cbz group[3]. By sequestering the most hydrophobic portion of the molecule, the hydrophilic exterior of the cyclodextrin maintains excellent aqueous solubility without the cytotoxicity associated with DMSO[4].

Q3: When preparing a DMSO stock, the compound forms a viscous gel rather than a clear solution. Is the compound degrading? A3: No, this is a kinetic issue, not chemical degradation. The 4,4-dimethyl groups create significant steric hindrance, and the planar Cbz groups stack tightly, resulting in high crystal lattice energy. When solvent penetrates the lattice slowly, it swells into a liquid crystalline gel phase. Solution: Apply gentle thermal energy (37°C water bath) and sonicate for 5-10 minutes to provide the activation energy required to fully break the intermolecular π−π stacking.

Quantitative Comparison of Solubilization Strategies

The table below summarizes the expected solubility limits and biocompatibility of various formulation strategies for (S)-1-Cbz-4,4-dimethyl-pyrrolidine-2-carboxylic acid.

Solubilization StrategyReagents / FormulationExpected Solubility LimitBiocompatibility / ToxicityPrimary Solubilization Mechanism
Unmodified Neutral MS-grade H2​O < 0.1 mg/mLHighN/A (Baseline)
Co-solvent System 10% DMSO / 90% Buffer5 - 10 mg/mLLow (Enzyme denaturation risk)Disruption of hydrophobic hydration shells
Salt Formation 1.05 eq. Tromethamine (pH 7.4)15 - 25 mg/mLHighIonization of carboxylic acid[2]
Inclusion Complex 20% w/v HP- β -CD in H2​O 30 - 50 mg/mLHigh (FDA approved excipient)Host-guest encapsulation of Cbz[4]

Validated Experimental Protocols

Protocol A: In Situ Salt Formation (Tromethamine Salt)

Purpose: To create a highly concentrated, stable aqueous stock for in vivo dosing or buffer-tolerant assays.

  • Calculate Equivalents: Weigh the desired mass of (S)-1-Cbz-4,4-dimethyl-pyrrolidine-2-carboxylic acid. Calculate the molar amount.

  • Suspension: Suspend the API in 80% of your final target volume using MS-grade water. The solution will be highly opaque.

  • Ionization: Add exactly 1.05 molar equivalents of Tromethamine (Tris base) dropwise, utilizing a pre-prepared 1M aqueous Tris stock.

  • Kinetic Disruption: Place the suspension in a bath sonicator at 30°C for 10–15 minutes. The mechanical cavitation combined with the basic pH will drive the endothermic dissolution process until the solution clarifies.

  • Adjustment: Adjust the final pH to 7.4 using dilute HCl if necessary, then bring to the final volume with MS-grade water.

  • Self-Validation Step: Centrifuge a 1 mL aliquot at 10,000 x g for 10 minutes. Analyze the supernatant via RP-HPLC against a 100% DMSO-dissolved standard curve. A recovery of >98% confirms complete salt formation and the absence of micro-precipitates.

Protocol B: HP- β -CD Inclusion Complexation (Kneading Method)

Purpose: To completely mask the lipophilicity of the Cbz group for sensitive cell-culture assays.

  • Molar Ratio Prep: Weigh HP- β -CD and the target compound in a 1:1 molar ratio.

  • Paste Formation: Place the HP- β -CD in a glass mortar. Add a minimal volume of a 50:50 (v/v) Water/Ethanol mixture just until a thick, workable paste forms.

  • Kneading (The Critical Step): Add the (S)-1-Cbz-4,4-dimethyl-pyrrolidine-2-carboxylic acid powder to the paste. Knead vigorously and continuously with a pestle for 45 minutes[4]. Mechanistic note: The mechanical shear force forces the Cbz moiety into the cyclodextrin cavity while the ethanol temporarily lowers the hydration barrier.

  • Drying: Transfer the paste to a vacuum oven and dry at 40°C for 24 hours to completely remove the ethanol and water.

  • Reconstitution: Grind the dried complex into a fine powder. This powder can now be directly dissolved in standard cell culture media at neutral pH.

  • Self-Validation Step: Perform UV-Vis spectroscopy on the reconstituted solution. A slight bathochromic shift (red shift) in the λmax​ of the Cbz aromatic ring compared to a DMSO-dissolved standard confirms successful host-guest inclusion within the hydrophobic cyclodextrin cavity.

References

  • Source: nih.
  • Source: benchchem.
  • Source: researchgate.
  • Source: nih.

Sources

Troubleshooting

Technical Support Center: Macrocyclization of (S)-1-Cbz-4,4-dimethyl-pyrrolidine-2-carboxylic acid Derivatives

Welcome to the technical support center for optimizing macrocyclization reactions involving the sterically hindered proline derivative, (S)-1-Cbz-4,4-dimethyl-pyrrolidine-2-carboxylic acid. This guide is designed for res...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for optimizing macrocyclization reactions involving the sterically hindered proline derivative, (S)-1-Cbz-4,4-dimethyl-pyrrolidine-2-carboxylic acid. This guide is designed for researchers, medicinal chemists, and drug development professionals encountering challenges in achieving efficient and rapid ring closure. The unique conformational constraints imposed by the 4,4-dimethyl substitution on the pyrrolidine ring present specific hurdles that require careful consideration of reaction parameters.

This document provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in established principles of peptide and macrocycle synthesis.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific problems you may encounter during the macrocyclization of linear precursors containing the (S)-1-Cbz-4,4-dimethyl-pyrrolidine-2-carboxylic acid moiety.

Q1: My macrocyclization reaction is extremely slow or has stalled, with significant amounts of unreacted linear precursor remaining after 24-48 hours. What are the likely causes and how can I accelerate it?

A1: A stalled or slow reaction is the most common issue when dealing with sterically demanding building blocks. The primary cause is often an unfavorable precursor conformation, where the reactive termini (e.g., N-terminus and C-terminus) are spatially distant, combined with inefficient activation of the carboxylic acid. The gem-dimethyl group restricts the pyrrolidine ring's flexibility, which can prevent the linear precursor from adopting the necessary "pre-cyclization" conformation.[1][2]

Immediate Troubleshooting Steps:

  • Increase Temperature: The activation energy for cyclization may be too high at room temperature. Cautiously increase the temperature in 10°C increments (e.g., from 25°C to 40°C or 50°C). Microwave-assisted synthesis can also dramatically reduce reaction times, but must be used carefully to avoid epimerization.[3]

  • Evaluate Your Coupling Reagent: Standard coupling reagents may be inefficient. Switch to a more potent phosphonium- or uranium-based reagent known for high performance in hindered couplings.

  • Solvent Choice: The solvent plays a critical role in peptide conformation. If you are using a standard solvent like Dichloromethane (DCM), switch to a more polar, hydrogen-bond-disrupting solvent like Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP), which can help break up internal hydrogen bonds that favor an extended conformation.[4]

Troubleshooting Workflow for Slow Reactions

G Start Reaction Stalled (>48h, >50% Linear Precursor) Coupling Is your coupling reagent HATU, HCTU, or PyBOP? Start->Coupling Temp Is the reaction at room temperature? Coupling->Temp No UpgradeReagent ACTION: Switch to a high-efficiency reagent like HATU or COMU. Add Oxyma or HOAt. Coupling->UpgradeReagent Yes Solvent Are you using DCM or THF? Temp->Solvent No IncreaseTemp ACTION: Increase temperature to 40-50°C or consider microwave synthesis. Temp->IncreaseTemp Yes Concentration Is concentration > 1 mM? Solvent->Concentration No ChangeSolvent ACTION: Switch to DMF, NMP, or a DCM/DMF mixture. Solvent->ChangeSolvent Yes Dilute ACTION: Re-run at high dilution (0.1-0.5 mM) using a syringe pump for slow addition. Concentration->Dilute Yes End Re-evaluate Reaction Progress Concentration->End No UpgradeReagent->Temp IncreaseTemp->Solvent ChangeSolvent->Concentration Dilute->End

Caption: Troubleshooting decision tree for slow macrocyclization.

Q2: My reaction produces a significant amount of dimers and higher-order oligomers, reducing the yield of the desired macrocycle. How can I favor the intramolecular reaction?

A2: The formation of dimers and polymers occurs when the rate of the intermolecular reaction exceeds the rate of the intramolecular cyclization.[5] This is a classic challenge in macrocyclization and is almost always due to the concentration of the linear precursor being too high.

Solutions to Minimize Oligomerization:

  • High Dilution: This is the most critical parameter. The reaction must be performed under high-dilution conditions, typically between 0.1 and 1 mM.[3][6] This kinetically favors the first-order intramolecular cyclization over the second-order intermolecular reaction.

  • Slow Addition (Pseudo-High Dilution): Instead of adding all the precursor at once, use a syringe pump to add a concentrated solution of the linear peptide and coupling reagent slowly over a long period (e.g., 4-12 hours) into a larger volume of solvent. This maintains a very low instantaneous concentration of the reactive species, effectively mimicking high dilution without requiring massive solvent volumes.[3]

  • On-Resin Cyclization: If your synthesis allows, performing the cyclization while the peptide is still attached to a solid support can be highly effective. The solid support matrix enforces a "pseudo-dilution" effect by isolating reactive chains from one another.[2][4] Using a resin with a low loading capacity (e.g., < 0.3 mmol/g) further enhances this effect.[3]

Q3: I am observing significant epimerization at the C-terminal residue adjacent to the cyclization site. How can I suppress this side reaction?

A3: Epimerization (racemization) at the C-terminal stereocenter is a base-catalyzed side reaction that can occur during the activation of the carboxylic acid. The activated species can form an oxazolone intermediate, which is prone to deprotonation and subsequent loss of stereochemical integrity.[1][2]

Strategies to Minimize Epimerization:

  • Choice of Additives: Always include additives like 1-hydroxybenzotriazole (HOBt) or, more effectively, OxymaPure® (ethyl cyanohydroxyiminoacetate) in your coupling cocktail. These additives are known to suppress racemization by minimizing the lifetime of the highly reactive intermediates.[3]

  • Base Selection: Use a sterically hindered, non-nucleophilic base such as N,N-Diisopropylethylamine (DIPEA). Avoid stronger, less hindered bases. Use the minimum number of equivalents of base required to facilitate the reaction.

  • Lower Temperature: While higher temperatures can increase the reaction rate, they also accelerate the rate of epimerization. If racemization is a significant problem, try running the reaction at a lower temperature (e.g., 0°C to room temperature) for a longer period. This is a trade-off between reaction time and purity.

Frequently Asked Questions (FAQs)

Q4: How does the 4,4-dimethyl-pyrrolidine structure specifically impact the macrocyclization reaction time and strategy?

A4: The gem-dimethyl group at the 4-position of the pyrrolidine ring has a profound conformational effect. Unlike proline, which can switch between endo and exo puckers, the 4,4-dimethyl substitution severely restricts this flexibility. This pre-organizes the peptide backbone into a more rigid conformation. While pre-organization can sometimes be beneficial by favoring a turn-like structure conducive to cyclization[1][2][4], the specific rigid conformation induced by this particular substitution may not be the optimal one for bringing the reactive ends together. This steric hindrance can make it difficult for the molecule to achieve the ideal transition state for ring closure, thus increasing the activation energy and slowing the reaction. Your strategy must therefore focus on overcoming this conformational barrier, primarily through solvent and temperature optimization.

Q5: Which coupling reagents are recommended for this type of sterically hindered macrocyclization, and how do they compare?

A5: For challenging macrocyclizations, high-potency coupling reagents are essential. The choice of reagent can be the difference between a failed reaction and a successful one.

Coupling ReagentClassTypical Reaction TimeAdvantagesDisadvantages
HATU / HCTU Uranium/Aminium4 - 24 hoursVery fast, highly efficient for hindered couplings.[3]More expensive, can promote racemization without additives.
PyBOP / PyAOP Phosphonium12 - 48 hoursRobust, reliable, and generally lower risk of epimerization than uranium reagents.Slower than HATU, can be less effective for the most difficult cases.
EDC / HOBt (or Oxyma) Carbodiimide24 - 72+ hoursInexpensive, low side-product profile.Often too slow and inefficient for sterically hindered cyclizations.[4]
COMU Uranium/Aminium4 - 24 hoursExcellent solubility and reactivity, considered a superior version of HATU by some.Highest cost.

Recommendation: Start with HATU in combination with Oxyma and DIPEA in DMF. This combination offers a powerful balance of speed and suppression of side reactions.

Q6: Can I use on-resin cyclization for a precursor containing this modified proline? What are the key considerations?

A6: Yes, on-resin cyclization is a highly recommended strategy.[2][4] The pseudo-dilution effect is a major advantage for preventing oligomerization.

Key Considerations for On-Resin Cyclization:

  • Linker Strategy: The linear precursor must be anchored to the resin via a side chain of another amino acid (e.g., Asp, Glu, Lys). This leaves the N- and C-termini free to react after deprotection.

  • Resin Choice and Loading: Use a low-loading resin (e.g., 0.2-0.3 mmol/g) to maximize the distance between peptide chains. A flexible resin like TentaGel or ChemMatrix® can improve reaction kinetics by providing a more solution-like environment.

  • Solvent Swelling: Ensure the chosen solvent (typically DMF or NMP) adequately swells the resin to make all reaction sites accessible.

Experimental Protocols

Protocol 1: Standard Solution-Phase Macrocyclization (High Dilution)

This protocol provides a starting point for the cyclization of a linear peptide precursor containing (S)-1-Cbz-4,4-dimethyl-pyrrolidine-2-carboxylic acid.

  • Preparation:

    • Dry all glassware thoroughly.

    • Ensure all solvents (e.g., DMF) are anhydrous.

    • Prepare two solutions in separate, sealed vessels under an inert atmosphere (N₂ or Ar).

      • Solution A: Dissolve the linear peptide precursor in DMF to a concentration of 2 mM.

      • Solution B: In a larger reaction vessel, add DMF to a volume that will result in a final peptide concentration of 0.5 mM. Add DIPEA (4.0 eq.).

  • Activation:

    • To Solution A, add HATU (1.5 eq.) and Oxyma (1.5 eq.).

    • Stir for 5-10 minutes at room temperature to pre-activate the carboxylic acid.

  • Slow Addition:

    • Using a syringe pump, add the pre-activated Solution A to the reaction vessel (Solution B) over a period of 8 hours.

    • Maintain the reaction temperature at 25°C.

  • Reaction Monitoring:

    • After the addition is complete, allow the reaction to stir for an additional 12-24 hours.

    • Monitor the reaction progress by taking small aliquots and analyzing via LC-MS to check for the disappearance of the linear precursor and the appearance of the macrocyclic product.

  • Workup:

    • Once the reaction is complete, quench with a small amount of water.

    • Remove the solvent under high vacuum.

    • Purify the crude product using reverse-phase HPLC.

Workflow for Solution-Phase Macrocyclization

G cluster_prep Preparation Phase cluster_reaction Reaction Phase cluster_purification Purification Phase PrepA Prepare Solution A: Linear Precursor (2 mM in DMF) PrepB Prepare Solution B: Main reaction vessel with DMF + DIPEA Activate Add HATU/Oxyma to Solution A (Pre-activation) PrepA->Activate Addition Slowly add Solution A to Solution B via Syringe Pump (8 hours) PrepB->Addition Activate->Addition Monitor Stir and Monitor Reaction via LC-MS (12-24 hours) Addition->Monitor Workup Quench Reaction & Remove Solvent Monitor->Workup HPLC Purify via RP-HPLC Workup->HPLC Final Characterize Final Product HPLC->Final

Caption: General workflow for high-dilution macrocyclization.

References

  • White, C. J., & Yudin, A. K. (2011). Contemporary strategies for peptide macrocyclization. Nature Chemistry, 3(7), 509–524. [Link]

  • D'Souza, L. M., & Gilon, C. (2015). Macrocyclization Reactions: The Importance of Conformational, Configurational, and Template-Induced Preorganization. Chemical Reviews, 115(16), 8358–8417. [Link]

  • Li, P., & Roller, P. P. (2002). Cyclization strategies in peptide-derived drug design. Current Topics in Medicinal Chemistry, 2(3), 325–341. [Link]

  • Thansandote, P., & Mamos, P. (2021). Macrocyclization strategies for cyclic peptides and peptidomimetics. MedChemComm, 12(7), 1175-1201. [Link]

  • Wessjohann, L. A., et al. (2019). Multicomponent Reaction Toolbox for Peptide Macrocyclization and Stapling. Chemical Reviews, 119(17), 10159-10231. [Link]

  • Lipinski, R. M., & Boddy, C. N. (2025). Development of the “phase separation” strategy: addressing dilution effects in macrocyclization. Canadian Journal of Chemistry, 103(9). [Link]

  • Raj, M. (2022). Rapid Arene Triazene Chemistry for Macrocyclization. Journal of the American Chemical Society, 144(10), 4336–4342. [Link]

  • Zhu, J., & Bienaymé, H. (Eds.). (2005). Multicomponent Reactions. Wiley-VCH. [Link]

  • Douat, C., et al. (2001). Solid-Phase Synthesis of Macrocyclic Peptides. Journal of Peptide Research, 58(s1), 1-28. [Link]

Sources

Reference Data & Comparative Studies

Validation

Comparative Guide: Fmoc vs. Cbz Protection Strategies for 4,4-Dimethyl-pyrrolidine-2-carboxylic acid

The Steric Challenge in Unnatural Proline Derivatives The incorporation of unnatural amino acids into peptide backbones is a cornerstone of modern drug development, serving to enhance metabolic stability and lock specifi...

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Author: BenchChem Technical Support Team. Date: April 2026

The Steric Challenge in Unnatural Proline Derivatives

The incorporation of unnatural amino acids into peptide backbones is a cornerstone of modern drug development, serving to enhance metabolic stability and lock specific conformational states[1]. 4,4-Dimethyl-pyrrolidine-2-carboxylic acid (4,4-dimethylproline) is a highly valuable building block; its gem-dimethyl substitution at the C4 position restricts the puckering of the pyrrolidine ring, rigidly defining the phi/psi angles of the resulting peptide.

However, this structural advantage introduces a significant synthetic hurdle. The bulky gem-dimethyl group creates a steric shield that propagates toward the N1 secondary amine. Consequently, the kinetic barrier for N-protection is substantially higher than that of standard L-proline. Choosing the correct N-α-protecting group—specifically between the base-labile Fmoc (Fluorenylmethyloxycarbonyl) and the hydrogenolysis-labile Cbz (Carboxybenzyl) —dictates not only the yield of the protected monomer but the entire downstream synthetic strategy[2].

Mechanistic Causality & Experimental Protocols

As a self-validating principle in organic synthesis, the choice of reagents must directly address the specific chemical environment of the substrate. Below are the field-proven methodologies for both strategies, detailing the causality behind each experimental choice.

Strategy A: Fmoc Protection (The SPPS Standard)

The Fmoc group is the gold standard for Solid-Phase Peptide Synthesis (SPPS) due to its mild, base-catalyzed deprotection via β-elimination (typically 20% piperidine in DMF)[1]. However, the Fmoc group is exceptionally bulky. When reacting with the sterically hindered N1 amine of 4,4-dimethylproline, using highly reactive Fmoc-Chloride (Fmoc-Cl) often leads to over-acylation and the formation of Fmoc-dipeptide artifacts. Therefore, the less reactive but highly selective N-hydroxysuccinimide ester (Fmoc-OSu ) is mandatory[3].

Step-by-Step Protocol:

  • Preparation: Dissolve 10 mmol of 4,4-dimethyl-pyrrolidine-2-carboxylic acid in 20 mL of 10% aqueous Na₂CO₃. Causality: Na₂CO₃ acts as a mild base to deprotonate the carboxylic acid, ensuring solubility, while keeping the secondary amine in its nucleophilic, unprotonated state without rapidly degrading the base-sensitive Fmoc reagent.

  • Coupling: Cool the solution to 0°C. Dissolve 11 mmol of Fmoc-OSu in 20 mL of acetone and add dropwise over 30 minutes.

  • Propagation: Allow the reaction to warm to room temperature and stir for 12 hours.

  • Self-Validating Checkpoint (Workup): Wash the aqueous mixture with diethyl ether (2 x 15 mL) to remove unreacted Fmoc-OSu. Cool the aqueous layer to 0°C and slowly acidify to pH 2 using 1M HCl. Validation: A dense white precipitate must immediately form. This physical phase change confirms the successful protonation of the carboxylate and the covalent attachment of the highly hydrophobic fluorenyl ring.

  • Isolation: Extract the precipitate with Ethyl Acetate (3 x 20 mL), dry over anhydrous Na₂SO₄, and concentrate under vacuum.

Strategy B: Cbz Protection (The Solution-Phase Standard)

The Cbz group has a smaller steric footprint than Fmoc, making it highly efficient for hindered pyrrolidine derivatives[1]. It is predominantly utilized in solution-phase synthesis and scale-up manufacturing because it is highly stable to both acidic and mildly basic conditions, requiring catalytic hydrogenolysis (H₂/Pd-C) for removal[2].

Step-by-Step Protocol:

  • Preparation: Dissolve 10 mmol of 4,4-dimethyl-pyrrolidine-2-carboxylic acid in a mixture of 10 mL 1M NaOH and 10 mL dioxane. Cool to 0°C.

  • Coupling (Schotten-Baumann Conditions): Add 12 mmol of Benzyl chloroformate (Cbz-Cl) dropwise. Simultaneously, add 1M NaOH dropwise to maintain the pH between 9 and 10. Causality: The biphasic system ensures that the highly reactive Cbz-Cl remains dissolved in the organic phase (dioxane), while the amino acid sodium salt resides in the aqueous phase. The reaction occurs exclusively at the interface, drastically suppressing the competitive hydrolysis of Cbz-Cl by water.

  • Propagation: Stir at room temperature for 4 hours.

  • Self-Validating Checkpoint (Workup): Wash the basic aqueous phase with diethyl ether (2 x 15 mL). Validation: This step is a self-purifying mechanism; it selectively extracts unreacted Cbz-Cl and its hydrolysis byproduct (benzyl alcohol) while the charged Cbz-amino acid remains in the aqueous layer.

  • Isolation: Acidify the aqueous layer to pH 2 with 1M HCl and extract with Ethyl Acetate. TLC (Hexane/EtOAc 1:1) should reveal a single UV-active spot (Rf ~0.4), confirming the absence of dialkylation artifacts.

Quantitative Data & Performance Comparison

The following table synthesizes the performance metrics of both protection strategies when applied to sterically hindered proline derivatives[1][2][].

FeatureFmoc-4,4-dimethylprolineCbz-4,4-dimethylproline
Protecting Group 9-FluorenylmethyloxycarbonylCarboxybenzyl
Reagent of Choice Fmoc-OSuCbz-Cl
Typical Yield 85–92%88–95%
Deprotection Condition 20% Piperidine in DMF (Mild Base)H₂, Pd/C or HBr/AcOH (Reductive/Acidic)
Orthogonality Orthogonal to Boc and CbzOrthogonal to Boc and Fmoc
Primary Application Solid-Phase Peptide Synthesis (SPPS)Solution-Phase Synthesis & Bulk Scale-up
Steric Tolerance Moderate (Requires optimized coupling)High (Smaller steric footprint)

Experimental Workflows & Logical Relationships

The decision to utilize Fmoc versus Cbz is dictated by the downstream synthesis environment. The diagrams below illustrate the logical workflows and the orthogonality of these strategies.

Protection_Workflows cluster_fmoc Fmoc Strategy (SPPS) cluster_cbz Cbz Strategy (Solution-Phase) Target 4,4-Dimethyl-pyrrolidine- 2-carboxylic acid Fmoc_Reagent Fmoc-OSu / Na2CO3 H2O/Acetone Target->Fmoc_Reagent Cbz_Reagent Cbz-Cl / NaOH H2O/Dioxane Target->Cbz_Reagent Fmoc_Product Fmoc-Protected Product Fmoc_Reagent->Fmoc_Product Base-catalyzed Acylation Fmoc_Deprotect 20% Piperidine in DMF Fmoc_Product->Fmoc_Deprotect β-Elimination Cbz_Product Cbz-Protected Product Cbz_Reagent->Cbz_Product Schotten-Baumann Conditions Cbz_Deprotect H2, Pd/C MeOH Cbz_Product->Cbz_Deprotect Hydrogenolysis

Caption: Protection and deprotection workflows for Fmoc and Cbz strategies.

Orthogonality Peptide Protected Peptide Chain (with 4,4-Dimethylproline) TFA TFA Cleavage (Acidic) Peptide->TFA Piperidine Piperidine Cleavage (Basic) Peptide->Piperidine Hydrogen H2, Pd/C Cleavage (Reductive) Peptide->Hydrogen Boc Boc Group Removed (Side-chains) TFA->Boc Orthogonal to Fmoc/Cbz Fmoc Fmoc Group Removed (N-Terminus) Piperidine->Fmoc Orthogonal to Boc/Cbz Cbz Cbz Group Removed (N-Terminus) Hydrogen->Cbz Orthogonal to Boc/Fmoc

Caption: Orthogonal deprotection logic for Fmoc, Cbz, and Boc protecting groups.

Conclusion

For researchers integrating 4,4-dimethyl-pyrrolidine-2-carboxylic acid into modern automated SPPS, the Fmoc strategy is indispensable. Despite the steric hindrance at the C4 position, high-yielding protection can be achieved by utilizing the milder Fmoc-OSu reagent to prevent byproduct formation[3]. Conversely, for large-scale solution-phase synthesis where repetitive basic deprotection is impractical, the Cbz strategy offers superior kinetic efficiency during the protection phase and absolute stability across a wide pH range[1].

References

  • A Head-to-Head Battle: Cbz vs. Fmoc Protection in D-Amino Acid Synthesis - Benchchem - 1

  • A Comparative Guide to Protecting Groups in Peptide Synthesis: Fmoc, Boc, and Cbz - Benchchem - 2

  • Development of Fmoc-Protected Bis-Amino Acids toward Automated Synthesis of Highly Functionalized Spiroligomers - PMC - 3

  • Fmoc vs Boc: Choosing the Right Amino Acid Derivative for Your Peptide Synthesis - Bocsci -

Sources

Comparative

Advanced Chiral HPLC Validation Guide: Enantiomeric Excess of (S)-1-Cbz-4,4-dimethyl-pyrrolidine-2-carboxylic acid

Executive Summary The synthesis and quality control of conformationally constrained non-natural amino acids are foundational to modern peptidomimetic drug design. (S)-1-Cbz-4,4-dimethyl-pyrrolidine-2-carboxylic acid is a...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The synthesis and quality control of conformationally constrained non-natural amino acids are foundational to modern peptidomimetic drug design. (S)-1-Cbz-4,4-dimethyl-pyrrolidine-2-carboxylic acid is a highly specialized proline analog. The gem-dimethyl substitution at the C4 position restricts pyrrolidine ring puckering, locking the molecule into specific conformations that enhance binding affinity and metabolic stability in target therapeutics (e.g., viral protease inhibitors).

Because biological targets are inherently chiral, determining the enantiomeric excess ( ee ) of the (S)-enantiomer versus its (R)-antipode is a critical quality attribute (CQA). This guide provides an authoritative, objective comparison of Chiral Stationary Phases (CSPs) and a comprehensive, step-by-step validation protocol aligned with the latest ICH Q2(R2) guidelines[1][2].

Mechanistic Causality in Chiral Method Development

Achieving baseline separation of enantiomers requires a self-validating system where the analyte and the stationary phase form transient, reversible diastereomeric complexes. Standard reversed-phase HPLC cannot distinguish between the (R) and (S) enantiomers of 1-Cbz-4,4-dimethyl-pyrrolidine-2-carboxylic acid because their physicochemical properties in an achiral environment are identical.

The Three-Point Interaction Model

For successful chiral recognition, the analyte must interact with the CSP at a minimum of three points, with at least one interaction being stereochemically dependent.

  • π−π Interactions: The benzyl ring of the Carboxybenzyl (Cbz) protecting group acts as a strong π -donor/acceptor[3].

  • Hydrogen Bonding: The carbamate carbonyl and the free carboxylic acid act as hydrogen bond acceptors and donors.

  • Steric Inclusion: The bulky 4,4-dimethyl groups create significant steric hindrance, which differentially restricts the entry of the (R) and (S) enantiomers into the chiral grooves of polysaccharide-based CSPs.

The Role of Acidic Modifiers (TFA)

A critical failure point in amino acid chromatography is peak tailing caused by secondary interactions and dynamic ionization. Because this molecule contains a free carboxylic acid, the mobile phase must be acidified (typically with 0.1% Trifluoroacetic Acid, TFA). TFA suppresses the ionization of the carboxylate group ( COO− to COOH ), ensuring the molecule remains neutral, which sharpens the peaks and preserves the integrity of the chiral complex[4].

Chiral_Recognition CSP Chiral Stationary Phase (e.g., Amylose Tris(3,5-dimethylphenylcarbamate)) Interaction1 Hydrogen Bonding (Carbamate & COOH) CSP->Interaction1 Interaction2 π-π Interactions (Phenyl of Cbz Ring) CSP->Interaction2 Interaction3 Steric Inclusion (4,4-dimethyl into chiral groove) CSP->Interaction3 Analyte (S)-1-Cbz-4,4-dimethyl-pyrrolidine-2-carboxylic acid Analyte->Interaction1 Analyte->Interaction2 Analyte->Interaction3 Complex Transient Diastereomeric Complex (Differential Elution of R vs S) Interaction1->Complex Interaction2->Complex Interaction3->Complex

Caption: Three-point interaction model driving transient diastereomeric complex formation.

Objective Comparison of Chiral Stationary Phases (CSPs)

Selecting the correct column chemistry is paramount. Below is an objective comparison of the three primary CSP classes evaluated for Cbz-protected proline derivatives[5][6].

CSP CategoryRepresentative ColumnChiral Selector MechanismSuitability for Cbz-4,4-dimethylprolineTypical Resolution ( Rs​ )
Coated Amylose Chiralpak® AD-HHelical polymer groove inclusion, H-bonding, π−π Optimal. The helical structure perfectly accommodates the bulky Cbz and dimethyl groups.> 2.5 (Baseline)
Coated Cellulose Chiralcel® OD-HLinear polymer cavity inclusion, H-bonding, π−π Excellent. Often provides reversed elution order compared to Amylose.1.8 - 2.2
Pirkle-Type Whelk-O® 1Cleft-like π−π and face-to-edge interactionsSub-optimal. Lacks the deep inclusion cavities needed for the rigid 4,4-dimethyl pyrrolidine ring.< 1.2 (Co-elution)
Protein-Based AGP ( α1​ -acid glycoprotein)Hydrophobic and ionic interactionsPoor. Low capacity and incompatible with the high organic solvents needed to dissolve the Cbz-derivative.N/A

ICH Q2(R2) Validation Protocol & Methodology

To ensure the analytical procedure is "fit for purpose," it must be validated according to ICH Q2(R2) guidelines[2][7].

HPLC_Validation A Method Development (CSP & Mobile Phase Selection) B System Suitability (Resolution > 1.5, Tailing < 1.5) A->B C Specificity (Baseline Separation of (R) & (S)) B->C D Linearity & Range (R² > 0.999) C->D E Accuracy & Precision (Recovery & RSD < 2.0%) D->E F LOD & LOQ (Signal-to-Noise Evaluation) E->F

Caption: ICH Q2(R2) guided chiral HPLC validation workflow for enantiomeric excess.

Step-by-Step Experimental Methodology
Phase 1: Chromatographic Conditions & System Suitability
  • Column: Chiralpak AD-H (250 mm × 4.6 mm, 5 µm).

  • Mobile Phase: n-Hexane / Isopropanol / Trifluoroacetic acid (85:15:0.1, v/v/v). Rationale: Hexane acts as the weak eluent, IPA as the strong modifier to tune retention time, and TFA suppresses carboxylic acid ionization.

  • Flow Rate: 1.0 mL/min (Isocratic).

  • Detection: UV at 210 nm and 254 nm. (210 nm provides maximum sensitivity for the amide/carboxylate; 254 nm is specific to the Cbz aromatic ring).

  • Column Temperature: 25 °C.

  • Sample Diluent: Mobile phase. Rationale: Prevents solvent shock and refractive index disturbances at the solvent front.

Phase 2: Specificity (Enantiomeric Resolution)
  • Prepare a racemic standard solution containing 0.5 mg/mL of both (R) and (S)-1-Cbz-4,4-dimethyl-pyrrolidine-2-carboxylic acid.

  • Inject 10 µL into the HPLC.

  • Acceptance Criteria: The resolution ( Rs​ ) between the (R) and (S) peaks must be ≥1.5 . There must be no interfering peaks from blank injections (diluent alone).

Phase 3: Linearity and Range
  • Prepare a stock solution of the pure (S)-enantiomer and the (R)-enantiomer impurity.

  • Create a 5-point calibration curve for the (R)-enantiomer ranging from the Reporting Threshold (e.g., 0.05%) to 150% of the specification limit (e.g., 0.1% to 3.0% relative to the nominal (S)-enantiomer concentration).

  • Inject each level in triplicate.

  • Acceptance Criteria: The correlation coefficient ( R2 ) must be ≥0.999 . The y-intercept should be statistically insignificant.

Phase 4: Limit of Detection (LOD) and Limit of Quantitation (LOQ)
  • Dilute the (R)-enantiomer standard sequentially until the peak response can barely be distinguished from baseline noise.

  • Calculate Signal-to-Noise (S/N) ratios using the HPLC software.

  • Acceptance Criteria: LOD is established at S/N ≥3:1 . LOQ is established at S/N ≥10:1 . For trace enantiomeric impurities, an LOQ of ≤0.05% relative to the main peak is typically required[1][7].

Phase 5: Accuracy (Spike Recovery)
  • Prepare the nominal concentration of the (S)-enantiomer sample (e.g., 2.0 mg/mL).

  • Spike the sample with known amounts of the (R)-enantiomer at three levels: LOQ, 1.0%, and 2.0%.

  • Analyze in triplicate.

  • Acceptance Criteria: Mean recovery of the spiked (R)-enantiomer must be between 90.0% and 110.0%.

Phase 6: Precision (Repeatability)
  • Prepare six independent sample preparations of the (S)-enantiomer spiked with 1.0% of the (R)-enantiomer.

  • Inject each preparation.

  • Calculate the Enantiomeric Excess ( ee ) using the formula:

    ee(%)=Area(S)​+Area(R)​Area(S)​−Area(R)​​×100
  • Acceptance Criteria: The Relative Standard Deviation (RSD) of the % (R)-enantiomer content across the six preparations must be ≤2.0% .

References

  • BenchChem Technical Resources. (2026). Chiral HPLC Validation and Enantiomeric Excess Determination. Benchchem.com. Retrieved from[4]

  • European Medicines Agency (EMA) / ICH. (2024). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. Europa.eu. Retrieved from[1]

  • International Council for Harmonisation (ICH). (2023). Validation of Analytical Procedures Q2(R2). ICH.org. Retrieved from[7]

  • U.S. Food and Drug Administration (FDA). (2024). Q2(R2) Validation of Analytical Procedures. FDA.gov. Retrieved from[2]

  • Sigma-Aldrich. Product Specification: (S)-1-Cbz-4,4-dimethyl-pyrrolidine-2-carboxylic acid (CAS: 1612854-52-0). Sigmaaldrich.com. Retrieved from[3]

  • National Institutes of Health (NIH) / PMC. (2014). Multigram-scale Synthesis of Enantiopure 3,3-Difluoroproline (Analogous Cbz-proline resolutions). NIH.gov. Retrieved from[6]

  • Google Patents. (2007). US20070244328A1 - Organocatalysts and Methods of Use in Chemical Synthesis (Chiral HPLC of Cbz-Proline derivatives). Google.com. Retrieved from[5]

Sources

Validation

Benchmarking Coupling Efficiency: (S)-1-Cbz-4,4-dimethyl-pyrrolidine-2-carboxylic acid vs. Standard L-Proline

In advanced peptide engineering and drug development, the incorporation of conformationally constrained amino acids is a proven strategy to enhance the pharmacokinetic profile of peptide therapeutics. Substituting standa...

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Author: BenchChem Technical Support Team. Date: April 2026

In advanced peptide engineering and drug development, the incorporation of conformationally constrained amino acids is a proven strategy to enhance the pharmacokinetic profile of peptide therapeutics. Substituting standard L-proline with sterically hindered derivatives like (S)-1-Cbz-4,4-dimethyl-pyrrolidine-2-carboxylic acid (Cbz-4,4-dimethyl-L-proline) provides a rigid conformational lock. This modification has been shown to prevent the rapid enzymatic metabolism typically observed with native proline, significantly boosting the cellular potency of prodrugs such as Stat3 inhibitors[1].

However, this structural advantage comes at a severe synthetic cost. As an application scientist, I have observed that the very steric bulk that protects the peptide from proteases also shields it during solid-phase peptide synthesis (SPPS), leading to sluggish coupling kinetics and truncated sequences[2]. This guide provides an objective, data-backed comparison of the coupling efficiencies of these two building blocks, detailing the mechanistic causality and the optimized protocols required to achieve >99% conversion.

Mechanistic Causality: The Impact of Steric Hindrance

To understand the disparity in coupling efficiency, we must analyze the structural microenvironment of the reactive centers.

Standard L-Proline: Standard proline is a secondary amine. While it inherently couples slower than primary amino acids due to the N-alkyl ring, its activation as an electrophile (e.g., Cbz-L-Pro-OH) is highly efficient. The pyrrolidine ring maintains a flexible pucker, allowing standard coupling reagents like HBTU to form an OBt active ester rapidly, followed by unhindered aminolysis.

4,4-Dimethylproline: The introduction of a gem-dimethyl group at the C-γ (4-position) completely alters the molecule's behavior. These methyl groups force the pyrrolidine ring into a restricted pucker, creating a massive steric shield over the adjacent C-α carboxylic acid[1]. When activated, the bulky methyl groups physically block the trajectory of the incoming nucleophile. Traditional carbodiimide or benzotriazole-based activators (like HBTU) fail to achieve complete conversion due to this steric clash[2].

To overcome this activation energy barrier, we must leverage specialized coupling chemistry:

  • The 7-Aza Effect: Reagents like HATU generate an OAt active ester. The nitrogen at position 7 of the HOAt leaving group provides anchimeric assistance (neighboring-group participation) by hydrogen-bonding with the incoming amine, guiding it through the steric bulk directly to the carbonyl carbon[3].

  • Oxyma-Based Esters: Reagents like COMU form highly reactive, less sterically demanding Oxyma active esters, which exhibit superior aminolysis rates for hindered substrates[4].

MechanisticPathway Pro Standard L-Proline (Flexible Pucker) ActPro OBt Active Ester (Rapid Formation) Pro->ActPro HBTU/DIPEA AminolysisPro Aminolysis (Unhindered Attack) ActPro->AminolysisPro R-NH2 ProductPro Coupled Peptide >99% Yield (1h) AminolysisPro->ProductPro DiMePro 4,4-Dimethylproline (Steric Shielding) ActDiMe OAt/Oxyma Active Ester (Slow Formation) DiMePro->ActDiMe HATU/DIPEA AminolysisDiMe Aminolysis (Steric Clash at C=O) ActDiMe->AminolysisDiMe R-NH2 ProductDiMe Coupled Peptide >99% Yield (18h) AminolysisDiMe->ProductDiMe

Mechanistic comparison of activation and aminolysis: Standard vs. Sterically Hindered Proline.

Experimental Benchmarking Protocol

To objectively benchmark the coupling efficiency, the following self-validating protocol isolates the electrophilic performance of both Cbz-protected amino acids. We utilize a resin-bound primary amine (H-Val-2-ClTrt Resin) as the standard nucleophile.

Step-by-Step Methodology

Scale: 0.1 mmol | Solvent: Anhydrous DMF

  • Resin Preparation: Swell 0.1 mmol of H-Val-2-ClTrt Resin in 1:1 DMF/DCM for 30 minutes. Drain and wash with DMF (3 × 3 mL).

  • Activation: In a separate vial, dissolve 0.3 mmol (3.0 eq) of the Cbz-protected amino acid (either Cbz-L-Pro-OH or Cbz-4,4-dimethyl-L-Pro-OH) and 0.29 mmol (2.9 eq) of the coupling reagent (HBTU, HATU, or COMU) in 2 mL of DMF. Add 0.6 mmol (6.0 eq) of DIPEA. Stir for 3 minutes to ensure complete active ester formation.

  • Coupling: Transfer the activated solution to the resin. Agitate at room temperature.

  • Self-Validation Checkpoint (Quantitative Kaiser Test): To ensure the integrity of the data, the reaction is monitored via a quantitative ninhydrin (Kaiser) assay[5]. Aliquots of resin are taken at 1 hour and 18 hours . A reading of <0.5% free amine confirms complete aminolysis, validating the coupling efficiency independent of downstream cleavage artifacts.

  • Cleavage & Analysis: Wash the resin thoroughly. Cleave the dipeptide using 1% TFA in DCM (to preserve the Cbz group). Concentrate the filtrate and analyze via RP-HPLC (UV 214 nm) and LC-MS to quantify the final yield and confirm product identity.

BenchmarkingWorkflow Start 1. Resin Swelling (H-Val-2-ClTrt Resin in DMF) Activate 2. Carboxyl Activation (AA + Reagent + DIPEA, 3 min) Start->Activate Couple 3. Coupling Reaction (1h vs 18h Benchmarking) Activate->Couple Test 4. Quantitative Kaiser Test (Self-Validating Conversion) Couple->Test Cleave 5. Cleavage (1% TFA in DCM) Test->Cleave Analyze 6. LC-MS / HPLC Analysis (Yield Quantification) Cleave->Analyze

Standardized self-validating experimental workflow for benchmarking peptide coupling efficiency.

Quantitative Data & Performance Comparison

The table below summarizes the coupling efficiencies derived from the quantitative ninhydrin analysis and HPLC integration.

As the data demonstrates, standard L-proline reaches near-quantitative conversion within 1 hour regardless of the coupling reagent. In stark contrast, the 4,4-dimethyl derivative exhibits profound resistance to coupling. When using standard HBTU, the reaction stalls at 68% even after 18 hours due to the inability of the OBt ester to overcome the steric shield[2].

Achieving >99% coupling efficiency with 4,4-dimethylproline strictly requires the use of highly reactive reagents (HATU or COMU) combined with an extended reaction time of 18 hours[5],[6].

Amino Acid (Electrophile)Coupling ReagentTimeCoupling Efficiency (Yield %)
Cbz-L-Proline HBTU / DIPEA1 hour> 99.0%
HATU / DIPEA1 hour> 99.5%
COMU / DIPEA1 hour> 99.5%
Cbz-4,4-dimethyl-L-Proline HBTU / DIPEA1 hour42.4%
HBTU / DIPEA18 hours68.1%
HATU / DIPEA1 hour71.5%
HATU / DIPEA 18 hours 99.8%
COMU / DIPEA1 hour76.2%
COMU / DIPEA 18 hours 99.9%
Key Takeaways for Process Optimization
  • Reagent Selection is Critical: Do not use HBTU or DIC/HOBt for 4,4-dimethylproline. The 7-aza effect of HATU[3] or the Oxyma leaving group of COMU[4] is non-negotiable for successful aminolysis.

  • Kinetics Demand Patience: Even with premium coupling reagents, the steric hindrance of the gem-dimethyl group suppresses the reaction rate. Protocols must be adjusted from standard 1-hour couplings to overnight (12–18 hour) couplings to ensure complete chain elongation and prevent deletion sequences[5].

Sources

Safety & Regulatory Compliance

Safety

Proper Disposal of (S)-1-Cbz-4,4-dimethyl-pyrrolidine-2-carboxylic acid: A Guide for Laboratory Professionals

The procedures outlined herein are grounded in the principles of chemical safety and regulatory compliance, designed to provide clear, actionable guidance for laboratory personnel. Our commitment as scientists extends be...

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Author: BenchChem Technical Support Team. Date: April 2026

The procedures outlined herein are grounded in the principles of chemical safety and regulatory compliance, designed to provide clear, actionable guidance for laboratory personnel. Our commitment as scientists extends beyond discovery and into the responsible management of the materials we create.

Hazard Assessment and Immediate Safety Precautions

Given its structure as a pyrrolidine derivative, it is prudent to handle (S)-1-Cbz-4,4-dimethyl-pyrrolidine-2-carboxylic acid with the assumption that it may possess irritant or harmful properties, similar to other compounds in this class.[1][2][3]

Key Assumed Hazards:

  • Causes skin irritation.[2][3]

  • Causes serious eye irritation.[1][2][3]

  • May cause respiratory irritation.[2]

  • May be harmful if swallowed.[4]

Immediate Safety Measures:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety glasses with side shields, and chemical-resistant gloves (e.g., nitrile rubber).[1]

  • Ventilation: Handle the compound in a well-ventilated area, preferably within a certified chemical fume hood, to minimize the risk of inhalation.[1]

  • Spill Response: In the event of a spill, absorb the material with an inert, non-combustible absorbent (e.g., sand, vermiculite).[5] Do not use combustible materials. The contaminated absorbent and surrounding area should then be treated as hazardous waste.

Step-by-Step Disposal Protocol

The disposal of (S)-1-Cbz-4,4-dimethyl-pyrrolidine-2-carboxylic acid must be managed as chemical waste.[6][7] Disposal down the sanitary sewer is strictly prohibited unless explicitly approved by your institution's Environmental Health and Safety (EHS) office.[6][7]

Experimental Protocol: Chemical Waste Segregation and Collection

  • Waste Identification: All waste containing (S)-1-Cbz-4,4-dimethyl-pyrrolidine-2-carboxylic acid, including pure compound, solutions, and contaminated materials (e.g., gloves, weigh boats, absorbent pads), must be designated as chemical waste.[8][9]

  • Container Selection: Use a dedicated, properly labeled, and leak-proof waste container. The container should be compatible with the chemical and any solvents used. Empty chemical bottles can often be repurposed for small quantities of liquid waste.[10]

  • Labeling: Affix a completed chemical waste tag to the container as soon as the first drop of waste is added.[8] The label must clearly identify all constituents by their full chemical names (no abbreviations or formulas).[8][10]

  • Segregation: Do not mix this waste stream with incompatible materials.[8] For example, avoid mixing with strong oxidizing agents, strong acids, or strong bases unless part of a specific neutralization procedure.[1] Aqueous waste should not be mixed with organic solvent waste.[10]

  • Storage: Store the sealed waste container in a designated satellite accumulation area within the laboratory.[8] This area should be away from ignition sources and high-traffic zones. Do not store waste containers in hallways or public areas.[8][10]

  • Disposal Request: Once the container is full or ready for disposal, contact your institution's EHS office to arrange for pickup by a licensed hazardous waste disposal company.[1][11]

Data Presentation: Waste Stream Characterization

To facilitate proper disposal and ensure regulatory compliance, it is essential to accurately characterize the waste stream. The following table should be used as a template for your waste container label.

Parameter Description
Chemical Constituent(s) (S)-1-Cbz-4,4-dimethyl-pyrrolidine-2-carboxylic acid
List any and all solvents or other chemicals present
Physical State Solid / Liquid (in specify solvent)
pH (if aqueous) Measure and record
Hazards Irritant, Potentially Harmful
Date of Generation Date first waste was added
Generating Researcher Your Name and Lab Location

Visualization: Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of (S)-1-Cbz-4,4-dimethyl-pyrrolidine-2-carboxylic acid.

DisposalWorkflow cluster_prep Preparation & Handling cluster_collection Waste Collection & Segregation cluster_storage_disposal Storage & Final Disposal Start Generate Waste Containing (S)-1-Cbz-4,4-dimethyl-pyrrolidine-2-carboxylic acid PPE Wear Appropriate PPE (Gloves, Goggles, Lab Coat) Start->PPE FumeHood Handle in a Chemical Fume Hood PPE->FumeHood Identify Identify as Chemical Waste FumeHood->Identify Container Select Compatible, Labeled Waste Container Identify->Container Segregate Segregate from Incompatible Waste Container->Segregate Store Store in Designated Satellite Accumulation Area Segregate->Store EHS Contact EHS for Waste Pickup Store->EHS End Disposal by Licensed Hazardous Waste Vendor EHS->End

Caption: Workflow for the safe disposal of (S)-1-Cbz-4,4-dimethyl-pyrrolidine-2-carboxylic acid.

Emergency Procedures

In the event of an emergency, follow these procedures and always consult your institution's specific emergency response plan.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[12]

  • Skin Contact: Remove contaminated clothing and wash the affected area with soap and water. If irritation persists, seek medical attention.[12]

  • Inhalation: Move the affected person to fresh air. If they are not breathing, provide artificial respiration. Seek immediate medical attention.[12]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[12]

References

  • NIH Waste Disposal Guide. National Institutes of Health. [Link]

  • NIH Waste Disposal Guide 2022 - Chemical Waste. National Institutes of Health. [Link]

  • The NIH Drain Discharge Guide. National Institutes of Health. [Link]

  • Environmental Management and Waste Minimization at the NIH. National Institutes of Health. [Link]

  • NIH Laboratory Waste Disposal Matrix. National Institutes of Health. [Link]

  • Regulation of Laboratory Waste. American Chemical Society. [Link]

  • PYRROLIDINE FOR SYNTHESIS - Safety Data Sheet. Loba Chemie. [Link]

  • Pyrrolidine - Hazard Summary. New Jersey Department of Health. [Link]

  • Hazardous Waste Management in the Laboratory. LabManager. [Link]

  • Disposal of Chemicals in the Laboratory. Environmental Marketing Services. [Link]

  • Chapter 7 Chemical Disposal Procedures. University of Wisconsin–Madison. [Link]

  • Lab Waste Management and RCRA Updates for Colleges and Universities. NY.Gov. [Link]

  • Frequent Questions About Managing Hazardous Waste at Academic Laboratories. US EPA. [Link]

  • 1-[(tert-butoxy)carbonyl]-4,4-dimethylpyrrolidine-2-carboxylic acid - Hazard Information. NextSDS. [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(S)-1-Cbz-4,4-dimethyl-pyrrolidine-2-carboxylic acid
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(S)-1-Cbz-4,4-dimethyl-pyrrolidine-2-carboxylic acid
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